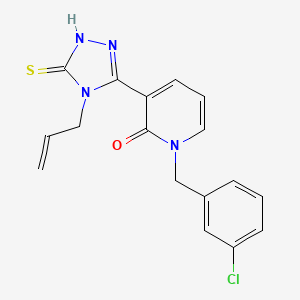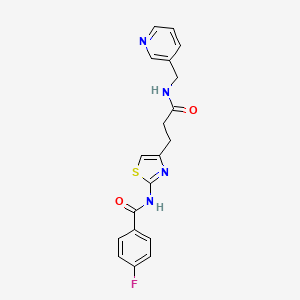![molecular formula C24H27N3O4S2 B2613316 N-(3,4-dimethylphenyl)-3-{[4-(3-methoxyphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide CAS No. 1251610-30-6](/img/structure/B2613316.png)
N-(3,4-dimethylphenyl)-3-{[4-(3-methoxyphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,4-dimethylphenyl)-3-{[4-(3-methoxyphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide is a useful research compound. Its molecular formula is C24H27N3O4S2 and its molecular weight is 485.62. The purity is usually 95%.
BenchChem offers high-quality N-(3,4-dimethylphenyl)-3-{[4-(3-methoxyphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3,4-dimethylphenyl)-3-{[4-(3-methoxyphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Biological Activities
Synthesis of Heterocyclic Compounds : Novel heterocyclic compounds were synthesized, including benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines, derived from visnaginone and khellinone. These compounds, used as an initiative to prepare new heterocyclic compounds, show promise for various applications in medicinal chemistry (Abu‐Hashem et al., 2020).
Enantioselective Catalysis : Compounds derived from l-piperazine-2-carboxylic acid were developed as highly enantioselective Lewis basic catalysts for the hydrosilylation of N-aryl imines. The arene sulfonyl group on N4 plays a critical role in the high enantioselectivity of the catalyst, indicating potential applications in asymmetric synthesis and catalysis (Wang et al., 2006).
Antibacterial and Antifungal Activities : A series of benzyl and sulfonyl derivatives of N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide showed significant antibacterial, antifungal, and anthelmintic activity. These findings indicate potential applications in the development of new antimicrobial agents (Khan et al., 2019).
Chemical Interactions and Molecular Modeling
Molecular Interaction Studies : The interaction of related compounds with the CB1 cannabinoid receptor was studied using molecular modeling. This research provides insights into the steric and electrostatic interactions essential for binding to cannabinoid receptors, useful for drug design (Shim et al., 2002).
Structure-Affinity Relationship Study : A study on N-[4-(4-arylpiperazin-1-yl)butyl]arylcarboxamides as dopamine D(3) receptor ligands revealed important structure-affinity relationships. These findings are crucial for the development of selective ligands for neurological receptors (Leopoldo et al., 2002).
Antiviral Research
Discovery of Non-nucleoside HIV-1 Reverse Transcriptase Inhibitors : Research into bis(heteroaryl)piperazines (BHAPs) revealed potent inhibitors of HIV-1 reverse transcriptase. This discovery is significant for the development of new antiviral drugs (Romero et al., 1994).
Serotonin and Dopamine Receptors Study
Activity on Serotonin and Dopamine Receptors : Compounds with carboxamide and sulfonamide alkyl structures were tested for their affinity to serotonin 5-HT1A/5-HT6/5-HT7 and dopamine D2 receptors. This research contributes to understanding the interaction of these compounds with key neurotransmitter receptors (Kowalski et al., 2017).
Antioxidant Research
Multifunctional Antioxidants for Age-Related Diseases : Analogues of N,N-dimethyl-4-(pyrimidin-2-yl)piperazine-1-sulfonamide possessing antioxidant and chelating groups were synthesized. These compounds are candidates for treating cataract, age-related macular degeneration, and Alzheimer's dementia (Jin et al., 2010).
Propriétés
IUPAC Name |
N-(3,4-dimethylphenyl)-3-[4-(3-methoxyphenyl)piperazin-1-yl]sulfonylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O4S2/c1-17-7-8-19(15-18(17)2)25-24(28)23-22(9-14-32-23)33(29,30)27-12-10-26(11-13-27)20-5-4-6-21(16-20)31-3/h4-9,14-16H,10-13H2,1-3H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGPQBCOOYMLGFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=C(C=CS2)S(=O)(=O)N3CCN(CC3)C4=CC(=CC=C4)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-ethoxybenzo[d]thiazol-2-yl)-3,4-dimethyl-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2613235.png)
![5-((2-hydroxyethyl)thio)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2613237.png)
![N,N'-((3aR,4S,7R,7aS)-5-(tert-butyl)-2,2-dimethyl-3a,4,7,7a-tetrahydrobenzo[d][1,3]dioxole-4,7-diyl)dibenzamide (racemic)](/img/structure/B2613239.png)

![N-(3-methyl-4-((3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)sulfonyl)phenyl)propionamide](/img/structure/B2613242.png)
![1-[(1-ethyl-1H-indol-3-yl)methyl]-N-(3-isopropoxypropyl)piperidine-4-carboxamide](/img/structure/B2613243.png)

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-2,5-dimethoxybenzenesulfonamide](/img/structure/B2613245.png)
![6-Bromo-2-(4-methoxyphenyl)imidazo[1,2-a]pyrimidine](/img/structure/B2613247.png)


![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)cyclopentanecarboxamide](/img/structure/B2613252.png)
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(3-methoxyphenoxy)acetamide](/img/structure/B2613254.png)